molecular formula C10H5BrCl2N2 B11811635 2-(2-Bromophenyl)-4,6-dichloropyrimidine

2-(2-Bromophenyl)-4,6-dichloropyrimidine

Cat. No.: B11811635
M. Wt: 303.97 g/mol
InChI Key: MVWLZTWXOGJQCU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of bromine and chlorine substituents on the phenyl and pyrimidine rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,6-dichloropyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4,6-dichloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-4,6-dichloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4,6-dichloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)pyrrolidine: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.

    2-Bromophenyl isocyanate: Another bromophenyl derivative with different functional groups and reactivity.

    (2-Bromophenyl)diphenylphosphine: Contains a bromophenyl group attached to a phosphine moiety, used in different chemical applications.

Uniqueness

2-(2-Bromophenyl)-4,6-dichloropyrimidine is unique due to its specific combination of bromine and chlorine substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, offering versatility in chemical synthesis and potential biological activities.

Properties

Molecular Formula

C10H5BrCl2N2

Molecular Weight

303.97 g/mol

IUPAC Name

2-(2-bromophenyl)-4,6-dichloropyrimidine

InChI

InChI=1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)10-14-8(12)5-9(13)15-10/h1-5H

InChI Key

MVWLZTWXOGJQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC(=N2)Cl)Cl)Br

Origin of Product

United States

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